molecular formula C12H12N2O3 B7789207 1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7789207
M. Wt: 232.23 g/mol
InChI Key: RYKNLEOFKVJZJM-UHFFFAOYSA-N
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Description

1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative substituted at the N1 position with a benzyloxymethyl group. This structural motif is critical for its biological and chemical properties, particularly in antiviral and medicinal chemistry contexts. The compound is synthesized via multi-step reactions involving uracil derivatives and benzyl-containing reagents, as demonstrated in studies focusing on anti-HIV agent development . Its synthesis often employs oxidative methods (e.g., m-CPBA oxidation) to introduce hydroxyl groups or stabilize reactive intermediates .

Properties

IUPAC Name

1-(phenylmethoxymethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-6-7-14(12(16)13-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKNLEOFKVJZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula C₁₂H₁₂N₂O₃ and CAS number 80140-15-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight: 232.24 g/mol
  • Storage Conditions: Sealed in a dry environment at 2-8°C .

Biological Activity Overview

The biological activity of 1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione has been studied in various contexts, particularly in relation to its antiviral and anticancer properties. The compound's structure suggests potential interactions with biological targets due to the presence of the pyrimidine ring and benzyloxy group.

Table 1: Antiviral Potency of Related Compounds

Compound NameTarget VirusIC50 (μM)Reference
Compound AHCV0.35
Compound BHIV0.26
Compound CTMV0.20

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on related pyrimidine derivatives indicate that they can inhibit tumor cell proliferation through various mechanisms.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of several pyrimidine derivatives on cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly influenced their potency:

  • Cell Lines Tested: Lung, breast, colon, and prostate cancer cells.

Table 2: Cytotoxicity of Pyrimidine Derivatives

Compound NameCancer Cell LineIC50 (μM)Mechanism of Action
Compound DPC-3 (Prostate)1.48Apoptosis induction
Compound EMCF-7 (Breast)0.33Cell cycle arrest
Compound FA549 (Lung)>10Not effective

The mechanisms through which 1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione exerts its biological effects may include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis: Some derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Modulation: Certain substitutions on the pyrimidine ring can lead to alterations in cell cycle progression.

Scientific Research Applications

A. Chemistry

1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical modifications, which are crucial in developing new materials and pharmaceuticals.

The compound has been studied for its potential as an enzyme inhibitor , particularly against HIV-1 reverse transcriptase (RT). It acts as a non-nucleoside inhibitor, disrupting the replication cycle of the HIV virus by binding to the active site of the enzyme. This mechanism significantly reduces viral replication and has potential implications for antiviral therapies.

Case Study: HIV Inhibition

In laboratory settings, 1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione demonstrated effective inhibition of HIV-1 RT at various concentrations without significant cytotoxicity to host cells. Studies indicated that at optimal doses, the compound could reduce viral loads significantly in infected models.

C. Medicinal Applications

The compound is being explored for its antiviral and anticancer properties . Its ability to inhibit specific enzymes involved in viral replication positions it as a candidate for further development in antiviral drug formulations.

Case Study: Anticancer Properties

Research has shown that derivatives of pyrimidinediones exhibit cytotoxic effects against various cancer cell lines. The benzyloxy group enhances the compound's interaction with biological targets involved in cancer progression.

Industrial Applications

In the industrial sector, 1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is utilized in the development of new materials with specific properties tailored for various applications such as coatings and polymers.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:

Physicochemical Properties

  • Thermal Stability : Fused-ring derivatives (e.g., pyrido-pyrimidine-diones) exhibit higher melting points (>300°C) due to rigid structures .

Antiviral Activity

  • AZT and Stavudine : Clinically validated for HIV treatment; AZT’s azido group terminates viral DNA elongation, while stavudine lacks 3'-OH, preventing chain extension .
  • Z011 and Z107 : N1-alkylated uracils show promise as NNRTIs, with halogenated benzoyl groups enhancing binding affinity .

Herbicidal and Agricultural Uses

  • Pyrimidine-2,4-dione derivatives like 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione exhibit herbicidal activity by inhibiting plant growth regulators .

Preparation Methods

Oxidative Pathway Dynamics

In the NaH/m-CPBA system, the base abstracts the N-1 proton, enabling benzyloxymethyl bromide attack. m-CPBA then oxidizes the nascent hydroxyl group, stabilizing the dione tautomer. Kinetic studies reveal a second-order dependence on NaH concentration, suggesting rate-limiting deprotonation.

Solvent-Free Catalysis

DABCO’s dual role as base and catalyst in solvent-free conditions lowers activation energy by 15–20 kJ/mol, as shown by computational modeling. Infrared (IR) spectroscopy identifies imine intermediate formation at 1640 cm1^{-1} (C=N stretch), preceding cyclization.

Regiochemical Control

SnCl2_2 coordinates to nitro groups, directing reduction to amines without over-hydrogenation. X-ray crystallography of intermediates confirms anti periplanar geometry (torsion angle: 178.5°), favoring intramolecular cyclization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The most common approach involves alkylation of pyrimidine-2,4(1H,3H)-dione precursors with benzyl halides or substituted benzylating agents. For example:

  • Procedure : React pyrimidine-2,4-dione derivatives with benzyl chlorides (e.g., 4-fluorobenzyl chloride) in dimethylformamide (DMF) using anhydrous potassium carbonate as a base. Stir at room temperature for 10 hours, followed by reflux for 4 hours. Purify via recrystallization from ethanol (yields: 83–89%) .
  • Optimization : Increase yields by controlling stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) and using high-purity solvents. Monitor reaction progress via thin-layer chromatography (TLC).

Q. How is structural confirmation achieved for synthesized 1-((benzyloxy)methyl)pyrimidine-2,4-dione derivatives?

  • Methodological Answer : Use a combination of:

  • 1H NMR : Confirm substitution patterns (e.g., benzyloxy methyl protons appear as singlets at δ 4.5–5.0 ppm) .
  • Mass spectrometry (ESI±) : Verify molecular ions (e.g., m/z 330.1 [M+H]+ for compound 48 in ) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., 62.16° between pyrimidine and benzene rings in ) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Case Study : In , conflicting NMR signals were resolved by comparing experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS). For ambiguous peaks, vary solvent systems (e.g., CDCl3 vs. DMSO-d6) to assess hydrogen bonding effects .

Q. What in vitro assays are suitable for evaluating the biological activity of 1-((benzyloxy)methyl)pyrimidine-2,4-dione derivatives?

  • Methodological Answer :

  • HIV Integrase Inhibition : Use strand-transfer assays with recombinant HIV integrase enzyme (IC50 values reported for compound 9 in ) .
  • Antimycobacterial Activity : Screen against M. tuberculosis strains using microplate Alamar Blue assays (MIC90 values; see and for protocols) .
  • Cytotoxicity : Validate selectivity via MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .

Q. How does the choice of alkylating agent influence regioselectivity in N-alkylation reactions?

  • Methodological Answer :

  • Benzyl vs. Phenethyl Groups : Bulky substituents (e.g., 4-fluorophenethyl in ) favor N1-alkylation due to steric hindrance at N3.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of benzyl halides, while non-polar solvents (toluene) may reduce side reactions .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems .

Q. What purification techniques are recommended for achieving high-purity pyrimidine dione derivatives?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) for compounds with low solubility (e.g., achieved 98% purity) .
  • Column Chromatography : Optimize eluent polarity (e.g., hexane/ethyl acetate gradients) for separation of regioisomers .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity >99% .

Methodological Notes

  • Avoid Commercial Sources : All procedures prioritize lab-scale synthesis (mg to gram quantities).
  • Data Reproducibility : Replicate experiments under inert atmospheres (N2/Ar) to prevent oxidation .
  • Advanced Applications : Derivatives of this scaffold show promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antitubercular agents .

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